molecular formula C20H24N4O B303733 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303733
M. Wt: 336.4 g/mol
InChI Key: LDPUYGQQFCGHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. DMQX is a potent antagonist of glutamate receptors, which are involved in the regulation of excitatory neurotransmission in the brain. In

Mechanism of Action

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a potent antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in the regulation of synaptic transmission and plasticity. By blocking the AMPA receptors, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitatory neurotransmission in the brain, which can lead to a reduction in seizure activity, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. It has also been shown to reduce the activity of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the activity of GABA (γ-aminobutyric acid) receptors, which are involved in the regulation of inhibitory neurotransmission in the brain.

Advantages and Limitations for Lab Experiments

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a potent and specific antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.

Future Directions

There are several potential future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the development of novel drug delivery systems for 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which could improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in various neurological disorders, including epilepsy, chronic pain, and addiction. Finally, more research is needed to understand the long-term effects of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile on the brain and its potential for toxicity.

Synthesis Methods

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after purification using chromatography techniques. The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. It has been shown to be a potent antagonist of glutamate receptors, which play a critical role in the regulation of excitatory neurotransmission in the brain. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have antiepileptic properties. It has also been shown to be effective in reducing chronic pain in animal models, suggesting that it may have analgesic properties. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

properties

Product Name

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O/c1-20(2)10-15-18(16(25)11-20)17(13-8-6-5-7-9-13)14(12-21)19(22)24(15)23(3)4/h5-9,17H,10-11,22H2,1-4H3

InChI Key

LDPUYGQQFCGHDS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.